molecular formula C4H6N4OS B181303 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 22278-81-5

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B181303
CAS RN: 22278-81-5
M. Wt: 158.18 g/mol
InChI Key: BRTAAZXLXLRRFH-UHFFFAOYSA-N
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Description

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, also known as MMT, is a synthetic compound with a wide range of uses in scientific research and laboratory experiments. It is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. MMT has the potential to be used in a variety of applications due to its unique chemical structure and properties.

Scientific Research Applications

  • Synthesis of Novel Derivatives : This compound has been utilized as a building block for synthesizing various novel derivatives. For example, Vahedi et al. (2010) described its use in synthesizing [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, which could lead to a wide variety of tetrazepines using 1,2-bielectrophiles derivatives (Vahedi, Rajabzadeh, & Farvandi, 2010).

  • Anticancer Potential : Some derivatives synthesized from this compound have been investigated for their anticancer properties. Saad et al. (2011) synthesized new fused heterobicyclic nitrogen systems and found that select compounds exhibited cytotoxic properties against different cancer cell lines (Saad, Youssef, & Mosselhi, 2011).

  • Antimicrobial Activities : El‐Brollosy (2000) reported the synthesis of several 1,2,4-triazine derivatives from 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, some of which exhibited antibacterial and antifungal activities (El‐Brollosy, 2000).

  • Antileishmanial Activity : In the context of antileishmanial activity, Süleymanoğlu et al. (2017) studied 4-amino-1,2,4-triazole derivatives theoretically and experimentally, noting significant antileishmanial activity for one of the derivatives (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).

  • Molecular Structure Studies : Hwang et al. (2006) conducted a study on the molecular structure of a derivative of this compound, providing insights into its chemical properties and potential applications (Hwang, Tu, Wang, & Lee, 2006).

  • Potential in Regioselective Synthesis : El-Shehawy (2006) explored its use in enantioselective diethylzinc addition reactions, highlighting its potential in regioselective synthesis (El-Shehawy, 2006).

properties

IUPAC Name

4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTAAZXLXLRRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361635
Record name 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

CAS RN

22278-81-5
Record name 4-Amino-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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